![molecular formula C15H16N6O B14594494 1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole CAS No. 61236-03-1](/img/structure/B14594494.png)
1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole is a complex organic compound that features a tetrazole ring, which is known for its diverse biological and pharmacological applications. Tetrazoles are nitrogen-rich heterocycles that possess both electron-donating and electron-withdrawing properties, making them valuable in medicinal chemistry .
Métodos De Preparación
The synthesis of 1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole typically involves multiple steps. One common approach is the use of click chemistry, which is known for its efficiency and eco-friendliness. The synthesis can be carried out under moderate conditions, using non-toxic reagents, and often results in high yields . Industrial production methods may involve the use of triethyl orthoformate and sodium azide, alcohols and aldehydes, or isocyanides .
Análisis De Reacciones Químicas
1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole undergoes various chemical reactions, including:
Oxidation: Reacts with strong oxidizers to form corresponding oxidized products.
Reduction: Can be reduced using reducing agents to yield different reduced forms.
Substitution: Undergoes substitution reactions with acidic chlorides, anhydrides, and strong acids to form new compounds
Common reagents used in these reactions include hydrazoic acid, metal salts, and catalysts like Cu(OAc)2 . Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole has a wide range of scientific research applications:
Chemistry: Used in the synthesis of various organic compounds due to its reactivity.
Biology: Studied for its potential antibacterial, antifungal, antitumor, and anti-inflammatory properties.
Mecanismo De Acción
The mechanism of action of 1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole involves its interaction with molecular targets and pathways. Tetrazoles are known to stabilize negative charges by delocalization of electrons, which is advantageous for receptor-ligand interactions . The compound’s electron density allows it to form stable metallic compounds and molecular complexes, influencing various biological pathways .
Comparación Con Compuestos Similares
1-Phenyl-3-[(2H-tetrazol-5-yl)methoxy]-4,5,6,7-tetrahydro-1H-indazole can be compared with other tetrazole derivatives, such as:
5-Phenyltetrazole: Known for its high acidic nature and resonance stabilization.
1-Phenyl-1H-1,2,3-triazol-4-yl-tetrazole: Synthesized via reactions involving organic oximes and sodium azide.
2-(1-(Substitutedbenzyl)-1H-tetrazol-5-yl)-3-phenylacrylonitrile: Used in the synthesis of various derivatives with potential biological activities.
The uniqueness of this compound lies in its specific structure, which combines the properties of both tetrazole and indazole rings, making it a valuable compound for diverse applications.
Propiedades
Número CAS |
61236-03-1 |
|---|---|
Fórmula molecular |
C15H16N6O |
Peso molecular |
296.33 g/mol |
Nombre IUPAC |
1-phenyl-3-(2H-tetrazol-5-ylmethoxy)-4,5,6,7-tetrahydroindazole |
InChI |
InChI=1S/C15H16N6O/c1-2-6-11(7-3-1)21-13-9-5-4-8-12(13)15(18-21)22-10-14-16-19-20-17-14/h1-3,6-7H,4-5,8-10H2,(H,16,17,19,20) |
Clave InChI |
WGMDATREJBBMEY-UHFFFAOYSA-N |
SMILES canónico |
C1CCC2=C(C1)C(=NN2C3=CC=CC=C3)OCC4=NNN=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


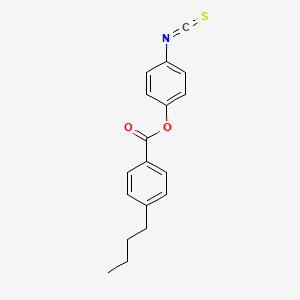
![1H-Pyrrole-2,3-dione, 1,5-diphenyl-4-[phenyl(phenylimino)methyl]-](/img/structure/B14594423.png)
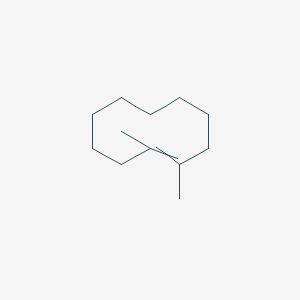
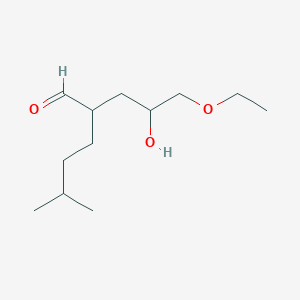
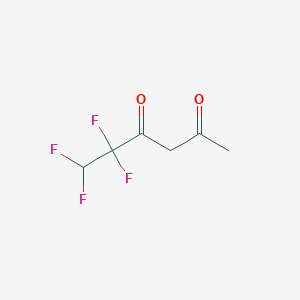

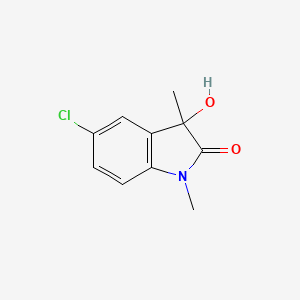
![[1,1'-Biphenyl]-2,2',5,5'-tetramine](/img/structure/B14594454.png)
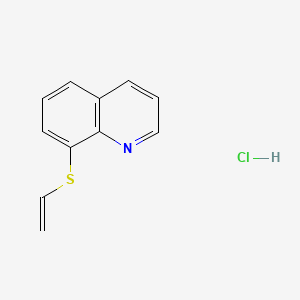
![N-[3-(3-Nitrophenyl)prop-2-EN-1-ylidene]hydroxylamine](/img/structure/B14594469.png)

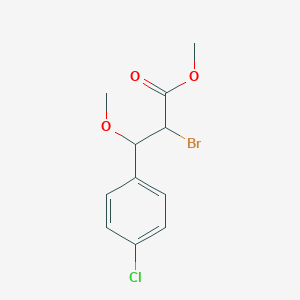

![1,5-Dichloro-3-fluoro-2-[3-(2-fluoroethoxy)-4-nitrophenoxy]benzene](/img/structure/B14594495.png)
